molecular formula C13H16N2O4 B8705083 3-Methyl-1-(4-nitrophenyl)piperidine-3-carboxylic acid

3-Methyl-1-(4-nitrophenyl)piperidine-3-carboxylic acid

Cat. No. B8705083
M. Wt: 264.28 g/mol
InChI Key: YHCFAJUSUAALLB-UHFFFAOYSA-N
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Patent
US08710049B2

Procedure details

To a solution of ethyl 3-methyl-1-(4-nitrophenyl)piperidine-3-carboxylate (2.920 g, 9.99 mmol) in THF (12.50 mL) and MeOH (12.5 mL) was added 2 M aqueous solution of LiOH (25 mL, 50 mmol). The resulting yellow solution was stirred at rt for 22 hrs. The reaction was adjusted to pH=5 with 3N aqueous HCl. The solution was extracted with EtOAc (3×). The combined EtOAc extracts were washed with saturated aqueous NaCl (2×), dried over Na2SO4, filtered and concentrated. The obtained yellow solid was dried under high vacuum to give the desired product, 3-methyl-1-(4-nitrophenyl)piperidine-3-carboxylic acid (2.650 g, 9.53 mmol, 95% yield) as a yellow solid. Anal. Calcd. for C13H16N2O4 m/z 264.2, found: 265.1 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 8.08 (d, J=9.34 Hz, 2H), 6.89 (d, J=9.34 Hz, 2H), 4.13 (d, J=12.64 Hz, 1H), 3.64 (ddd, J=12.50, 4.53, 4.40 Hz, 1H), 3.10-2.99 (m, 1H), 2.94 (d, J=13.19 Hz, 1H), 2.33-2.18 (m, 1H), 1.88-1.69 (m, 2H), 1.53-1.37 (m, 1H), 1.25 (s, 3H).
Name
ethyl 3-methyl-1-(4-nitrophenyl)piperidine-3-carboxylate
Quantity
2.92 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:17]([O:19]CC)=[O:18])[CH2:7][CH2:6][CH2:5][N:4]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:3]1.[Li+].[OH-].Cl>C1COCC1.CO>[CH3:1][C:2]1([C:17]([OH:19])=[O:18])[CH2:7][CH2:6][CH2:5][N:4]([C:8]2[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
ethyl 3-methyl-1-(4-nitrophenyl)piperidine-3-carboxylate
Quantity
2.92 g
Type
reactant
Smiles
CC1(CN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
12.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at rt for 22 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with saturated aqueous NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained yellow solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1(CN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.53 mmol
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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